1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone
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Overview
Description
The compound “1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone” is a derivative of benzothiazole, which is a heterocyclic compound . It has been studied for its potential anticancer properties .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with other compounds . The structures of the compounds are usually confirmed by NMR and mass spectral data .Molecular Structure Analysis
The molecular structure of similar compounds is confirmed using techniques like FT-IR, 1H NMR, and 13C NMR . These techniques provide information about the functional groups present in the molecule and their arrangement .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve the use of phosphorus oxychloride, which activates the carbonyl group of aromatic acids and increases its electrophilicity .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are usually determined using elemental analysis . This provides information about the percentage composition of different elements in the compound .Scientific Research Applications
Metabolism and Disposition
1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone, as part of the arylpiperazine class, undergoes extensive pre-systemic and systemic metabolism, including CYP3A4-dependent N-dealkylation to 1-aryl-piperazines. These metabolites have a variety of serotonin receptor-related effects in humans and animals, with some also showing affinity for other neurotransmitter receptors. The extensive tissue distribution, including the brain, and primary biotransformation by CYP2D6-dependent oxidation to hydroxylates highlight its significant pharmacokinetic properties (Caccia, 2007).
DNA Binding Properties
The compound's relevance in research extends to its structural analogues, such as Hoechst 33258, known for its strong binding to the minor groove of double-stranded B-DNA, indicating potential applications in cellular biology, including chromosome and nuclear staining and analysis of nuclear DNA content. This showcases the compound's utility in understanding DNA interactions and potential applications in drug design (Issar & Kakkar, 2013).
Antimycobacterial Activity
The piperazine scaffold, which is central to the structure of this compound, has been extensively explored for its antimycobacterial properties. Piperazine derivatives exhibit significant activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This indicates its potential application in the development of new antimycobacterial agents (Girase et al., 2020).
Therapeutic Uses in Psychiatry
The molecule's structural analogues have demonstrated efficacy in the treatment of psychotic and mood disorders, with applications ranging from schizophrenia to bipolar depression. This underscores the compound's relevance in the development of novel psychotropic medications, highlighting the importance of its pharmacodynamic profile in understanding and treating psychiatric conditions (Pompili et al., 2018).
Mechanism of Action
Target of Action
The primary targets of this compound are cyclo-oxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in various physiological processes such as inflammation and pain .
Mode of Action
This compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity . This inhibition results in a decrease in the biosynthesis of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway . Normally, arachidonic acid is converted into prostaglandins and leukotrienes through the action of COX and 5-lipoxygenase pathways, respectively . By inhibiting COX enzymes, this compound disrupts this pathway, leading to a decrease in the production of prostaglandins .
Result of Action
The inhibition of COX enzymes by this compound leads to a decrease in the production of prostaglandins . This results in a reduction of inflammation and pain, which are often mediated by these molecules . Some derivatives of this compound have been found to have significant anti-inflammatory and analgesic activities .
properties
IUPAC Name |
1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-diphenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3OS/c26-20-11-12-21-22(17-20)31-25(27-21)29-15-13-28(14-16-29)24(30)23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,23H,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKCTNFNLYFYEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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